

An In-depth Technical Guide on the Thermodynamic Properties of Tricalcium Dinitride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricalcium dinitride (Ca₃N₂) is an inorganic compound that has garnered interest in various fields, including materials science and as a reagent in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for its application in high-temperature processes, the synthesis of other nitrogen-containing compounds, and for computational materials design. This guide provides a comprehensive overview of the core thermodynamic properties of Ca₃N₂, detailing available quantitative data and the experimental methodologies for their determination.

Core Thermodynamic Properties

The fundamental thermodynamic properties of **tricalcium dinitride** (α-Ca₃N₂), the most common polymorph at ambient conditions, are summarized below. These values are essential for predicting the compound's stability, reactivity, and behavior in chemical processes.

Data Presentation

The following tables present the reported quantitative thermodynamic data for **tricalcium dinitride**.



Table 1: Standard Molar Thermodynamic Properties of α-Ca₃N₂ at 298.15 K (25 °C)

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔfH ⁰	-431.8 to -440	kJ/mol
Standard Molar Gibbs Free Energy of Formation	ΔfG ⁰	-368.6 to -395	kJ/mol
Standard Molar Entropy	S ⁰	105	J/(mol·K)
Molar Heat Capacity at Constant Pressure	С_р	94.14 to 105	J/(mol·K)

Table 2: Other Key Thermodynamic and Physical Properties of Ca₃N₂

Property	Value	Units	Conditions/Notes
Melting Point	1195	°C	
Decomposition Temperature	> 900	°C	In vacuum
Crystal Structure (α- phase)	Cubic, anti-bixbyite	-	Space group la-3
Density (α-phase)	2.63 - 2.67	g/cm³	at 17-25 °C

Experimental Protocols

The determination of the thermodynamic properties of a reactive and air-sensitive compound like **tricalcium dinitride** requires specialized experimental techniques. Due to its high reactivity with moisture and oxygen, all sample handling and preparation must be conducted in an inert atmosphere, typically within a glovebox.



Synthesis of Tricalcium Dinitride for Thermodynamic Analysis

High-purity Ca₃N₂ is a prerequisite for accurate thermodynamic measurements. A common laboratory-scale synthesis method is the direct nitridation of calcium metal.

- Objective: To synthesize polycrystalline α-Ca₃N₂.
- Apparatus: Tube furnace, alumina or molybdenum boat, source of high-purity nitrogen gas.
- Procedure:
 - Freshly cleaned calcium metal turnings or granules are placed in an alumina or molybdenum boat inside a quartz or alumina tube furnace.
 - The furnace tube is evacuated to remove air and moisture and then backfilled with highpurity nitrogen gas.
 - A continuous flow of nitrogen is maintained at a slight positive pressure.
 - The furnace is heated to a temperature in the range of 700-900 °C. The temperature is held for several hours to ensure complete nitridation.
 - After the reaction is complete, the furnace is cooled to room temperature under a continuous nitrogen flow.
 - The resulting red-brown crystalline Ca₃N₂ product is immediately transferred to an inert atmosphere glovebox for storage and subsequent handling.
- Characterization: The purity and phase of the synthesized Ca₃N₂ should be confirmed by powder X-ray diffraction (XRD).

Determination of Enthalpy of Formation by High-Temperature Oxide Melt Solution Calorimetry

High-temperature oxide melt solution calorimetry is a powerful technique for determining the enthalpy of formation of refractory and air-sensitive inorganic compounds.



- Objective: To measure the standard enthalpy of formation (ΔfH⁰) of Ca₃N₂.
- Apparatus: A Calvet-type high-temperature microcalorimeter, platinum crucibles, inert atmosphere glovebox.
- Methodology: This method relies on Hess's Law. The enthalpy of formation is determined by measuring the enthalpies of dissolution of the compound and its constituent elements in a suitable molten oxide solvent. A proposed thermochemical cycle for Ca₃N₂ is as follows:
 - ∘ Reaction 1 (Dissolution of Ca₃N₂): Ca₃N₂(s, 298 K) + 3/2 O₂(g, 973 K) → 3CaO(soln, 973 K) + N₂(g, 973 K) (Δ H₁)
 - Reaction 2 (Dissolution of Ca): Ca(s, 298 K) + 1/2 O₂(g, 973 K) → CaO(soln, 973 K) (ΔH₂)
 - ∘ Reaction 3 (Formation of Ca₃N₂): 3Ca(s, 298 K) + N₂(g, 298 K) → Ca₃N₂(s, 298 K) (Δ fH⁰)

The standard enthalpy of formation can be calculated using the equation: $\Delta fH^0 = 3 * \Delta H_2 - \Delta H_1$

- Experimental Procedure (General):
 - A suitable molten oxide solvent (e.g., a sodium molybdate or lead borate melt) is equilibrated at a high temperature (e.g., 700 °C or 973 K) inside the calorimeter.
 - A continuous stream of oxygen or an oxygen-argon mixture is bubbled through the melt.
 - \circ Small, pelletized samples of Ca₃N₂ are dropped from room temperature into the molten solvent, and the resulting heat effect (Δ H₁) is measured. This must be performed under an inert atmosphere until the sample is dropped into the oxidizing solvent.
 - In separate experiments, the heat effect of dropping calcium metal into the same solvent under the same conditions is measured (ΔH_2).
 - The calorimeter is calibrated using a standard substance with a known heat capacity, such as α-Al₂O₃.



Measurement of Heat Capacity and Entropy by Calorimetry

The standard molar entropy (S^0) of a substance is typically determined from its heat capacity (C_p) as a function of temperature, starting from near absolute zero.

- Objective: To measure the molar heat capacity (C_p) of Ca₃N₂ from low temperatures up to and above room temperature and to determine the standard molar entropy (S^o).
- Apparatus: A physical property measurement system (PPMS) or an adiabatic calorimeter for low-temperature measurements; a Differential Scanning Calorimeter (DSC) for higher temperatures.
- Low-Temperature Heat Capacity Measurement (for S^o determination):
 - A well-characterized, high-purity sample of Ca₃N₂ is sealed in a sample holder under an inert atmosphere.
 - The heat capacity of the sample is measured from a very low temperature (typically ~2 K)
 up to 300 K using the heat-pulse method in an adiabatic calorimeter.
 - The standard molar entropy at 298.15 K is then calculated by integrating the C_p/T data from 0 K to 298.15 K: $S^0(298.15 \text{ K}) = \int_0^{298}.^{15} (C_p(T)/T) dT$ The heat capacity data below the lowest measurement temperature are typically extrapolated using the Debye T³ law.
- High-Temperature Heat Capacity Measurement (using DSC):
 - A small, known mass of the Ca₃N₂ sample is hermetically sealed in a DSC pan inside a glovebox.
 - The sample is placed in the DSC instrument, and a temperature program is run, typically with a constant heating rate (e.g., 10-20 K/min) under an inert gas flow (e.g., argon or nitrogen).
 - The heat flow to the sample is measured relative to an empty reference pan.

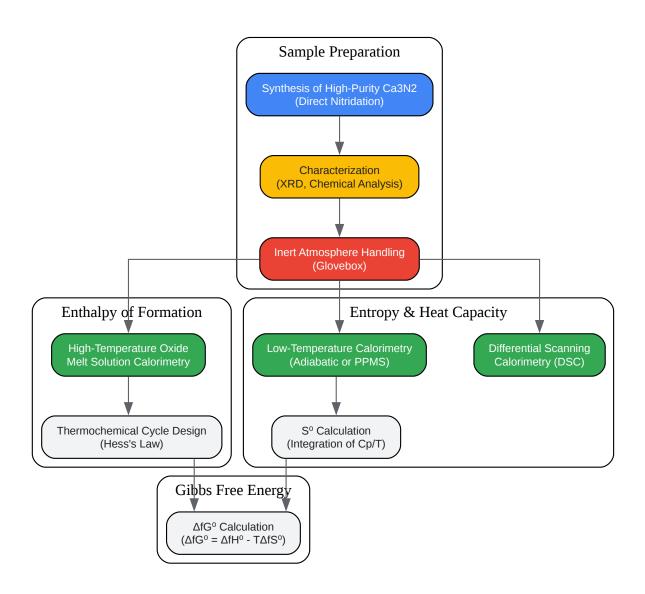


• The heat capacity is calculated by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity (e.g., sapphire) measured under identical conditions.

Visualizations Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of **tricalcium dinitride**.





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Caption: Workflow for the experimental determination of thermodynamic properties of Ca₃N₂.

Conclusion

This technical guide has summarized the key thermodynamic properties of **tricalcium dinitride** and outlined the primary experimental methodologies for their determination. The provided data serves as a critical resource for researchers and scientists in various fields. The inherent



reactivity of Ca₃N₂ necessitates careful handling in inert atmospheres during all experimental procedures. While general protocols for thermodynamic measurements are well-established, further research providing detailed, compound-specific experimental parameters for Ca₃N₂ would be beneficial for enhancing the accuracy and reproducibility of these important data.

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